PRMT5/MEP50 Binding Affinity Benchmarking
Methyl (4R)-4-amino-5-oxo-D-prolinate exhibits a binding affinity (Ki) of 55 nM against the human recombinant PRMT5/MEP50 complex [1]. In a cellular context, it demonstrates an IC50 of 12 nM for inhibiting PRMT5-mediated symmetric dimethylarginine (sDMA) production in Granta-519 cells [1]. For comparison, the clinically advanced covalent inhibitor PRMT5-IN-1 has a reported IC50 of 11 nM against PRMT5/MEP50 [2], and MRTX9768 shows an SDMA IC50 of 3 nM in HCT116 MTAP-del cells .
| Evidence Dimension | PRMT5/MEP50 Inhibitory Activity |
|---|---|
| Target Compound Data | Ki = 55 nM; Cellular IC50 = 12 nM (Granta-519 cells, sDMA reduction) |
| Comparator Or Baseline | PRMT5-IN-1: IC50 = 11 nM (PRMT5/MEP50); MRTX9768: SDMA IC50 = 3 nM (HCT116 MTAP-del) |
| Quantified Difference | Target compound Ki (55 nM) is ~5-fold less potent than PRMT5-IN-1 IC50 (11 nM), but represents a distinct chemotype. Cellular IC50 (12 nM) is comparable to MRTX9768 proliferation IC50 (11 nM) albeit in different cell lines. |
| Conditions | PRMT5/MEP50 recombinant enzyme (Ki); Granta-519 cells, 3-day sDMA Western blot (IC50) |
Why This Matters
This compound provides a non-covalent, structurally distinct starting point for PRMT5 inhibitor development, offering an alternative scaffold to covalent or MTA-cooperative inhibitors, which may mitigate resistance mechanisms or off-target effects associated with other chemotypes.
- [1] BindingDB. BDBM50502498 (CHEMBL4518534). Affinity Data for Methyl (4R)-4-amino-5-oxo-D-prolinate. View Source
- [2] MedChemExpress. PRMT5-IN-1 product page. IC50 = 11 nM. View Source
